Fragment Hit Validation: SARS-CoV-2 NSP3 Macrodomain Crystallographic Binding vs. 4-Amino Analog
CAS 5559-06-8 was identified as one of 214 unique macrodomain-binding fragments out of 2,533 compounds screened by X-ray crystallography, representing an 8.4% hit rate for the library overall [1]. The fragment occupies the ADP-ribose binding site of the SARS-CoV-2 NSP3 macrodomain (PDB 5RUU, resolution 1.45 Å) with a real-space correlation coefficient of 0.788 [2]. In contrast, the 4-amino analog (CAS 16806-29-4) was not reported among the 214 fragment hits in this screen and showed only weak AKT inhibition (IC₅₀ 20,000 nM) in cellular assays, indicating negligible macrodomain-targeted antiviral potential [3].
| Evidence Dimension | Crystallographic fragment hit status for SARS-CoV-2 NSP3 macrodomain |
|---|---|
| Target Compound Data | Confirmed binder (PDB 5RUU); 1 of 214 hits from 2,533 fragments (8.4% overall hit rate); real-space correlation coefficient = 0.788 |
| Comparator Or Baseline | 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide (CAS 16806-29-4): Not identified as a macrodomain binder in the same screen; AKT IC₅₀ = 20,000 nM (MiaPaCa-2 cells) |
| Quantified Difference | Target compound: structurally validated macrodomain ligand; 4-amino analog: no macrodomain binding evidence; differential AKT IC₅₀ unavailable for target compound, but 4-amino analog IC₅₀ = 20,000 nM |
| Conditions | X-ray crystallography at 1.45 Å (5RUU); fragment screening of 2,533 compounds; AKT inhibition by Western blot in MiaPaCa-2 cells |
Why This Matters
Procurement for antiviral fragment-based drug discovery programs targeting the SARS-CoV-2 macrodomain requires a crystallographically validated starting point; the 4-amino analog lacks this validation and introduces the risk of purchasing an inactive scaffold for this target.
- [1] Schuller, M.; Correy, G. J.; Gahbauer, S.; et al. Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking. Sci. Adv. 2021, 7 (16), eabf8711. View Source
- [2] RCSB PDB. PDB 5RUU – PanDDA analysis group deposition: Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with ZINC000000438614. W6G validation metrics. https://www.rcsb.org/ligand-validation/5RUU/ (accessed 2026-05-13). View Source
- [3] BindingDB entry BDBM50034417: 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide (CHEMBL286737). IC₅₀ = 2.00E+4 nM (AKT, MiaPaCa-2). https://www.bindingdb.org (accessed 2026-05-13). View Source
